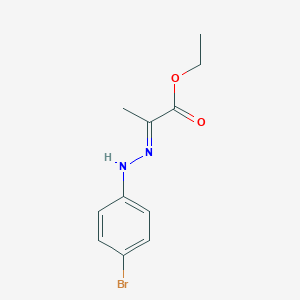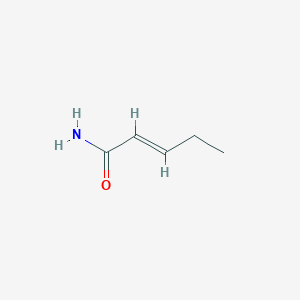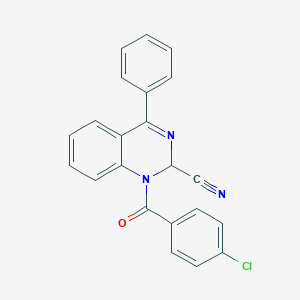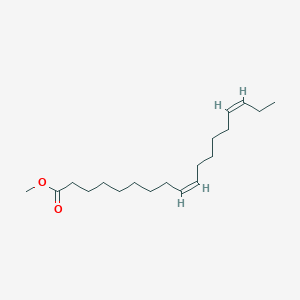
(p-Chlorophenyl)phenylmethylchlorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(p-Chlorophenyl)phenylmethylchlorosilane, also known as CPPMCS, is a chemical compound that belongs to the class of organosilicon compounds. It is widely used in scientific research as a reagent for the synthesis of various organic compounds. CPPMCS has gained significant attention due to its unique chemical properties and potential applications in the field of organic chemistry.
作用機序
(p-Chlorophenyl)phenylmethylchlorosilane acts as a nucleophile in organic reactions, which enables it to participate in a wide range of chemical reactions. It can undergo substitution reactions with various electrophiles, leading to the formation of new organic compounds. (p-Chlorophenyl)phenylmethylchlorosilane can also undergo condensation reactions, resulting in the formation of siloxane-based polymers.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (p-Chlorophenyl)phenylmethylchlorosilane. However, it has been shown to be relatively non-toxic and has low environmental impact. (p-Chlorophenyl)phenylmethylchlorosilane is not known to have any significant effects on human health or the environment.
実験室実験の利点と制限
(p-Chlorophenyl)phenylmethylchlorosilane has several advantages as a reagent in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. (p-Chlorophenyl)phenylmethylchlorosilane is also stable and easy to handle, making it suitable for use in a wide range of laboratory settings. However, (p-Chlorophenyl)phenylmethylchlorosilane has some limitations, such as its limited solubility in certain solvents and its tendency to react with water, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for research on (p-Chlorophenyl)phenylmethylchlorosilane. One area of interest is the development of new synthetic methods for the preparation of (p-Chlorophenyl)phenylmethylchlorosilane and related compounds. Another area of research is the exploration of new applications for (p-Chlorophenyl)phenylmethylchlorosilane in the field of organic chemistry. Additionally, research on the environmental impact of (p-Chlorophenyl)phenylmethylchlorosilane and its potential use in sustainable technologies is an area of growing interest.
合成法
(p-Chlorophenyl)phenylmethylchlorosilane can be synthesized through the reaction of p-chlorobenzyl chloride and phenylmethylchlorosilane in the presence of a catalyst such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of (p-Chlorophenyl)phenylmethylchlorosilane.
科学的研究の応用
(p-Chlorophenyl)phenylmethylchlorosilane has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the preparation of siloxane-based polymers, which find applications in the field of coatings, adhesives, and sealants. (p-Chlorophenyl)phenylmethylchlorosilane is also used in the synthesis of organosilicon compounds, which have been shown to exhibit unique properties such as thermal stability, water repellency, and biocompatibility.
特性
CAS番号 |
18081-12-4 |
|---|---|
分子式 |
C16H21NOHBr |
分子量 |
267.22 g/mol |
IUPAC名 |
chloro-(4-chlorophenyl)-methyl-phenylsilane |
InChI |
InChI=1S/C13H12Cl2Si/c1-16(15,12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,1H3 |
InChIキー |
TXIWQBIZRHIXTA-UHFFFAOYSA-N |
SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)Cl |
正規SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)Cl |
その他のCAS番号 |
18081-12-4 1842-15-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)







![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B231842.png)

